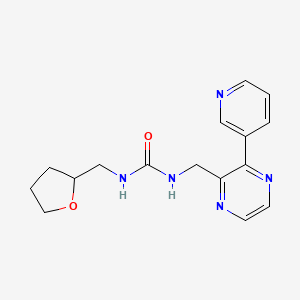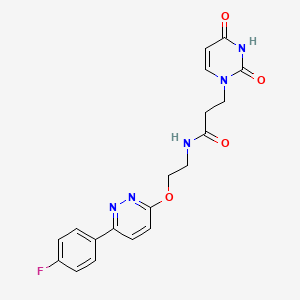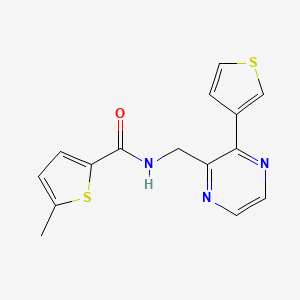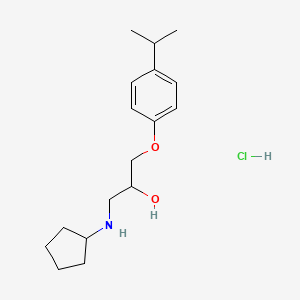
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride, also known as CGP 12177, is a selective beta-adrenoceptor antagonist used in scientific research applications. This compound is commonly used as a radioligand in binding assays to study the beta-adrenergic receptor system.
Mécanisme D'action
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 acts as a competitive antagonist of beta-adrenoceptors. It binds to the receptor site and prevents the binding of endogenous ligands such as adrenaline and noradrenaline. This results in a decrease in the activation of downstream signaling pathways such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). 1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 has a higher affinity for the beta-adrenoceptor subtype 1 than subtype 2.
Biochemical and Physiological Effects:
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 has various biochemical and physiological effects depending on the tissue and receptor subtype it interacts with. In the heart, it reduces the rate and force of contraction by blocking beta-adrenoceptor activation. In the lungs, it causes bronchodilation by inhibiting the constriction of smooth muscles. In skeletal muscles, it enhances glucose uptake and utilization by activating the phosphoinositide 3-kinase (PI3K) pathway. 1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 is a useful tool in scientific research due to its high selectivity and affinity for beta-adrenoceptors. It is also readily available and relatively easy to synthesize. However, it has some limitations such as its short half-life, which requires frequent dosing in in vivo experiments. It also has a low solubility in water, which can affect its bioavailability and limit its use in some assays.
Orientations Futures
There are several future directions for the use of 1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 in scientific research. One area of interest is the development of new radioligands with improved pharmacokinetic properties and higher selectivity for specific beta-adrenoceptor subtypes. Another area of research is the investigation of the role of beta-adrenoceptors in various diseases such as heart failure, asthma, and diabetes. 1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 can also be used to study the effects of beta-blockers on the beta-adrenoceptor system and to develop new therapeutic agents with fewer side effects.
Méthodes De Synthèse
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 can be synthesized by reacting 4-isopropylphenol with 3-bromopropan-1-ol in the presence of a base, followed by reaction with cyclopentylamine and hydrochloric acid. The product is then purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 is widely used in scientific research as a radioligand to study the beta-adrenergic receptor system. It binds selectively to the beta-adrenoceptor subtype 1 and 2, which are expressed in various tissues such as the heart, lungs, and skeletal muscles. 1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 is used in binding assays to determine the affinity and density of beta-adrenoceptors in different tissues and to study the regulation of receptor expression and function. It is also used in functional assays to investigate the downstream signaling pathways activated by beta-adrenoceptor activation.
Propriétés
IUPAC Name |
1-(cyclopentylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13(2)14-7-9-17(10-8-14)20-12-16(19)11-18-15-5-3-4-6-15;/h7-10,13,15-16,18-19H,3-6,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSOTNIYFLLJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B2851075.png)
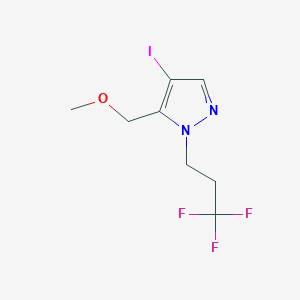
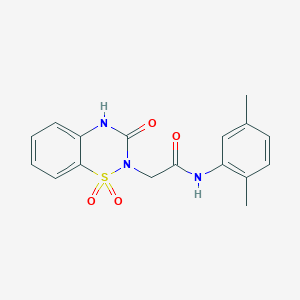
![N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2851080.png)
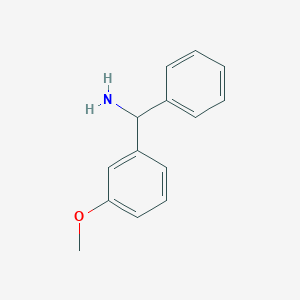


![2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2851087.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2851091.png)
